molecular formula C16H24N4S2 B2400177 N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide CAS No. 156664-38-9

N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide

Cat. No.: B2400177
CAS No.: 156664-38-9
M. Wt: 336.52
InChI Key: FXICKTKKCCRIDM-UHFFFAOYSA-N
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Description

Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate is a chemical compound with the molecular formula C16H24N4S2 and a molecular weight of 336.52. This compound is part of the benzotriazole family, which is known for its versatility and stability in various chemical reactions .

Preparation Methods

The synthesis of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide typically involves the reaction of benzotriazole with N,N-dibutylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a ligand in various catalytic reactions, including copper-catalyzed C-N and C-C coupling reactions.

    Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as C-N and C-C coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.

Comparison with Similar Compounds

Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate can be compared with other benzotriazole derivatives, such as benzotriazol-1-ylmethanol and benzotriazol-1-ylmethylamine . These compounds share similar structural features but differ in their reactivity and applications. For example, benzotriazol-1-ylmethanol is an excellent bidentate ligand for copper/palladium-catalyzed coupling reactions, while benzotriazol-1-ylmethylamine is more commonly used in the synthesis of heterocyclic compounds . The uniqueness of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide lies in its specific combination of the benzotriazole moiety with the N,N-dibutylcarbamodithioate group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S2/c1-3-5-11-19(12-6-4-2)16(21)22-13-20-15-10-8-7-9-14(15)17-18-20/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXICKTKKCCRIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)SCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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